![molecular formula C19H23N3OS B2966968 2-(6-苯基咪唑并[2,1-b]噻唑-3-基)-N,N-二丙基乙酰胺 CAS No. 897459-22-2](/img/structure/B2966968.png)

2-(6-苯基咪唑并[2,1-b]噻唑-3-基)-N,N-二丙基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

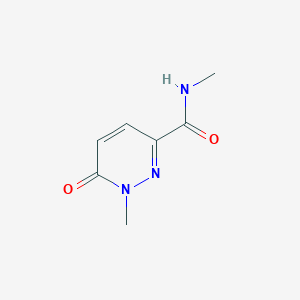

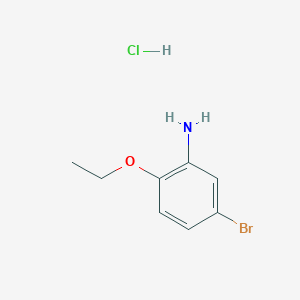

2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide is a novel compound with an intriguing chemical structure. It belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds have garnered significant interest due to their diverse pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and antihypertensive properties .

Synthesis Analysis

The synthesis of this compound involves several steps. One of the key synthetic routes is the optimization of a virtual screening hit compound, N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5a) . The yield for the synthesis is approximately 80%, and the melting point ranges from 236°C to 238°C. The compound’s 1H-NMR and 13C-NMR spectra provide valuable insights into its chemical structure .

Molecular Structure Analysis

The molecular structure of 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide consists of an imidazo[2,1-b]thiazole scaffold, with a phenyl group at position 6. The acetamide moiety is attached to the nitrogen atoms via N,N-dipropyl substituents. The compound’s 1H-NMR and 13C-NMR data confirm the presence of these functional groups .

Physical And Chemical Properties Analysis

科学研究应用

合成技术和化学性质

合成化学领域的研究开发了合成具有相似结构化合物的技术,重点是合成稠合的噻唑并[3,2-a]嘧啶酮和相关衍生物。这些方法涉及使用 N-芳基-2-氯乙酰胺作为亲电结构单元,通过消除苯胺/2-氨基苯并噻唑等副产物来形成环化产物。这种合成途径对于产生复杂分子至关重要,这些分子可以作为进一步化学修饰或生物活性研究的骨架 (Janardhan 等人,2014)。

生物活性

结构与 2-(6-苯基咪唑并[2,1-b]噻唑-3-基)-N,N-二丙基乙酰胺 相似的化合物已被评估其抗菌、抗真菌和抗癌特性。例如,2-巯基苯并咪唑的衍生物已显示出显着的体外抗菌和抗真菌活性,针对多种病原体,包括金黄色葡萄球菌、粪肠球菌、肺炎克雷伯菌、大肠杆菌、烟曲霉和白色念珠菌。这些化合物在卤虾生物测定中也表现出良好的细胞毒活性,表明作为抗菌和抗癌剂进一步探索的潜力 (Devi、Shahnaz 和 Prasad,2022)。

作用机制

Target of Action

The primary targets of 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . These receptors play a crucial role in cell proliferation and survival, making them important targets in cancer therapy .

Mode of Action

2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide interacts with its targets by inhibiting their activity. This inhibition disrupts the signal transduction pathways regulated by these receptors, leading to a decrease in cell proliferation and survival .

Biochemical Pathways

The compound affects the EGFR and VEGFR2 signaling pathways. These pathways are involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting these receptors, the compound disrupts these pathways, leading to the inhibition of cancer cell growth and proliferation .

Result of Action

The molecular and cellular effects of 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide’s action include the inhibition of cell proliferation and survival. This is achieved through the disruption of the EGFR and VEGFR2 signaling pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide. For instance, the compound’s activity can be affected by the presence of other substances in the environment, such as other drugs or chemicals . Additionally, factors such as temperature, pH, and light exposure can affect the stability of the compound .

属性

IUPAC Name |

2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)-N,N-dipropylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3OS/c1-3-10-21(11-4-2)18(23)12-16-14-24-19-20-17(13-22(16)19)15-8-6-5-7-9-15/h5-9,13-14H,3-4,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUGCJFWXITSER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)CC1=CSC2=NC(=CN12)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(6-chlorobenzo[d]thiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2966887.png)

![2-{2-[(4-Methylbenzyl)sulfinyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2966894.png)

![2-Fluoro-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2966896.png)

![3-(2-Chlorophenyl)-5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2966902.png)

![(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2966904.png)

![10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride, cis](/img/structure/B2966908.png)